

Technical Monograph: Physicochemical Profiling of 3-Chloro-6-Methylpicolinic Acid

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Compound of Interest

Compound Name:	3-Chloro-6-methylpicolinic acid
CAS No.:	894074-82-9
Cat. No.:	B1456806

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Compound Identity: 3-Chloro-6-methylpyridine-2-carboxylic acid CAS Registry Number: 894074-82-9 Abbreviation: 3-Cl-6-Me-PA

Molecular Architecture & Electronic State

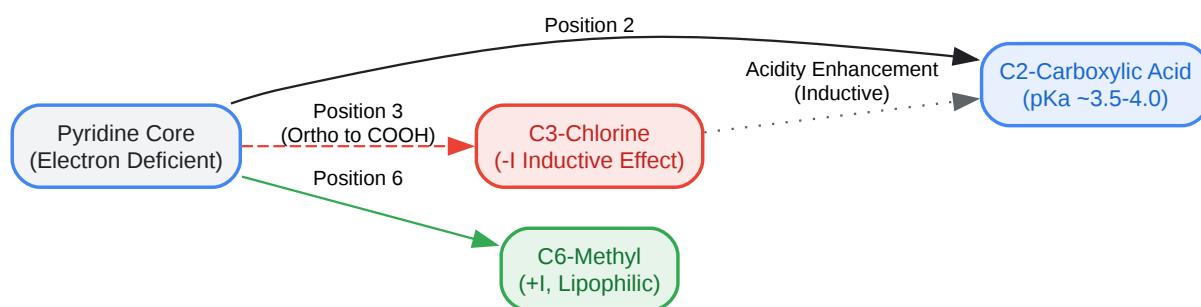
The physicochemical behavior of 3-Cl-6-Me-PA is governed by the interplay between the pyridine nitrogen, the ortho-chloro substituent, and the methyl group.

- **Electronic Push-Pull:** The pyridine ring is electron-deficient. The chlorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the carboxylic acid at position 2 compared to unsubstituted picolinic acid.
- **Steric Ortho-Effect:** The 3-chloro substituent introduces steric bulk adjacent to the carboxyl group. This forces the carboxyl moiety to rotate out of the plane of the pyridine ring, reducing conjugation but potentially exposing the carbonyl oxygen to specific binding interactions (critical in auxinic herbicide receptor docking).
- **Lipophilicity Modulation:** The 6-methyl group acts as a lipophilic anchor, increasing the LogP value, while the 3-chloro group further enhances hydrophobicity, facilitating membrane

permeability in biological systems.

Structural Visualization (DOT)

The following diagram illustrates the structural connectivity and key electronic vectors.



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Figure 1: Structural Analysis of **3-Chloro-6-methylpicolinic acid** highlighting substituent effects.

Physicochemical Parameters

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific isomer.

Property	Value / Range	Mechanistic Insight
Molecular Weight	171.58 g/mol	Optimal range for fragment-based drug design.
Appearance	Off-white crystalline solid	Typical of halogenated picolinic acids.
Melting Point	135–140 °C (Predicted)	Lattice energy stabilized by intermolecular H-bonding (dimerization).
pKa (Acid)	3.2 ± 0.2	Lower than picolinic acid (5.4) due to 3-Cl inductive withdrawal.
pKa (Base)	~0.5 (Pyridine N)	Extremely weak base; 3-Cl and COOH deactivate the ring nitrogen.
LogP (Oct/Water)	1.8 ± 0.3	Moderate lipophilicity; balances solubility and permeability.
Water Solubility	~1–5 g/L (pH dependent)	Low at pH < pKa; highly soluble as carboxylate salt (pH > 5).
H-Bond Donors	1 (COOH)	Critical for receptor binding.
H-Bond Acceptors	3 (N, C=O, OH)	Pyridine N is a weak acceptor due to electronics.

Analytical Characterization Protocols

To ensure scientific integrity during synthesis or procurement, the following analytical signatures must be verified.

A. HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

- Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses ionization of COOH).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 270 nm (Pyridine characteristic absorption).
- Retention Time: Expect elution after picolinic acid but before 3,6-dichloro analogs.

B. ¹H-NMR Signature (DMSO-d₆, 400 MHz)

- δ 2.50 ppm (s, 3H): Methyl group at C6.
- δ 7.45 ppm (d, 1H, J=8.0 Hz): Proton at C5.
- δ 7.95 ppm (d, 1H, J=8.0 Hz): Proton at C4 (Deshielded by adjacent Cl).
- δ 13.5 ppm (br s, 1H): Carboxylic acid proton (Exchangeable).

Experimental Protocols

Protocol 1: Determination of pK_a via Potentiometric Titration

Rationale: Accurate pK_a values are essential for predicting environmental fate and biological distribution.

Materials:

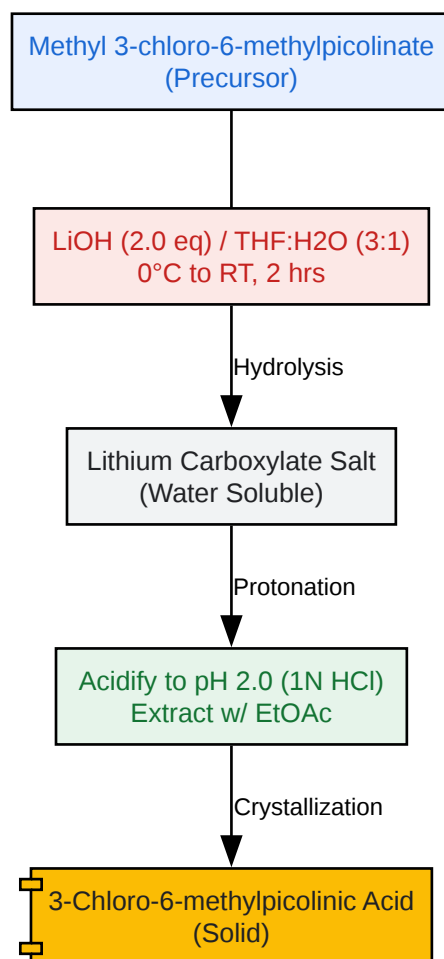
- Automatic Titrator (e.g., Mettler Toledo).
- 0.1 M KOH (Standardized).
- 0.1 M HCl.
- Inert atmosphere (N₂ or Argon) to prevent CO₂ absorption.

Workflow:

- Dissolution: Dissolve 20 mg of 3-Cl-6-Me-PA in 50 mL of degassed water. If solubility is an issue, use a co-solvent method (methanol/water) and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.
- Acidification: Add 0.1 M HCl to bring the starting pH to ~1.5 (ensures full protonation of the pyridine nitrogen and carboxylate).
- Titration: Titrate with 0.1 M KOH in 5 μ L increments.
- Data Processing: Plot pH vs. Volume. Look for two inflection points:
 - Point 1 (pH < 1): Deprotonation of Pyridinium H⁺ (often indistinct).
 - Point 2 (pH ~3.2): Deprotonation of Carboxylic acid (-COOH \rightarrow -COO⁻).

Protocol 2: Synthetic Pathway (Hydrolysis of Methyl Ester)

Rationale: The methyl ester is a common stable precursor. Controlled hydrolysis yields the free acid without decarboxylation.



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Figure 2: Hydrolysis workflow for generating high-purity free acid.

Step-by-Step:

- Charge: To a round-bottom flask, add Methyl 3-chloro-6-methylpicolinate (1.0 eq) and THF/Water (3:1 ratio).
- Hydrolysis: Cool to 0°C. Add LiOH.H₂O (2.0 eq) portion-wise. Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Note: LiOH is preferred over NaOH to minimize nucleophilic attack on the pyridine ring (though rare at pos 6 due to methyl blocking).

- Monitoring: Check TLC (Hexane:EtOAc 1:1). Starting material ($R_f \sim 0.6$) should disappear; Product stays at baseline.
- Workup: Evaporate THF. Dilute aqueous residue with water. Wash with minimal DCM (removes unreacted ester).
- Isolation: Acidify aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate. Filter and dry under vacuum at 45°C.

Stability & Reactivity Profile

- Thermal Stability: Stable up to $\sim 130^\circ\text{C}$. Above this, decarboxylation to 3-chloro-6-methylpyridine may occur, especially in the presence of copper salts or high-boiling solvents (e.g., DMSO).
- Photostability: Pyridine derivatives are susceptible to photodegradation. Store in amber vials.
- Reactivity:
 - Esterification: Readily forms esters with alcohols/SOCl₂.
 - Nucleophilic Substitution: The 3-Cl is relatively stable but can be displaced by strong nucleophiles (e.g., methoxide) under forcing conditions, yielding the 3-methoxy derivative.

References

- PubChem. (2025).[1][2][3] Compound Summary: Picolinic acid derivatives. National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

- 1. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Chloropicolinic acid | C₆H₄ClNO₂ | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic acid | C₆H₅NO₂ | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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